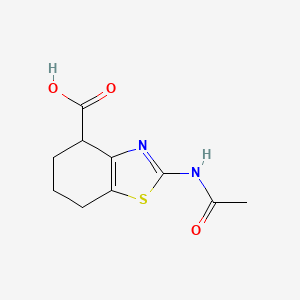

2-(Acetylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Description

2-(Acetylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated benzothiazole core. The structure includes a carboxylic acid group at position 4 and an acetylamino (-NHCOCH₃) substituent at position 2. This compound is hypothesized to exhibit unique physicochemical properties due to its polar functional groups (carboxylic acid and acetyl amide) and partially saturated bicyclic framework.

Properties

IUPAC Name |

2-acetamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-5(13)11-10-12-8-6(9(14)15)3-2-4-7(8)16-10/h6H,2-4H2,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUXHMWENQAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169585 | |

| Record name | 2-(Acetylamino)-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-28-0 | |

| Record name | 2-(Acetylamino)-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Acetylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a tetrahydro structure, characterized by the presence of both an acetylamino group and a carboxylic acid functionality. Its molecular formula is , with a molecular weight of approximately 240.28 g/mol .

Biological Activity Overview

Research indicates that compounds within the benzothiazole class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential as an enzyme inhibitor and its effects on different biological systems.

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial properties. For instance, studies have indicated that similar structures can inhibit bacterial growth effectively. The presence of the acetylamino group may enhance these effects due to increased lipophilicity and potential interactions with microbial membranes .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Benzothiazoles are known to interact with various enzymes, including those involved in metabolic pathways. For example, they may act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .

Case Studies and Research Findings

The biological mechanisms underlying the activity of this compound can be attributed to:

- Interaction with Biological Targets : The compound likely interacts with specific enzymes or receptors due to its structural features.

- Cell Membrane Penetration : The acetylamino group may facilitate better penetration through lipid membranes, enhancing bioavailability.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways.

Scientific Research Applications

Dopamine Agonist Activity

One of the most prominent applications of this compound is its role as an intermediate in the synthesis of pramipexole, a well-known dopamine agonist used in the treatment of Parkinson's disease. Pramipexole stimulates dopamine receptors in the brain, alleviating symptoms associated with dopamine deficiency . The synthesis pathway from 2-(Acetylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid to pramipexole highlights its importance in neuropharmacology.

Antiparkinsonian Effects

Research has demonstrated that compounds derived from benzothiazole structures exhibit significant antiparkinsonian effects. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .

Anticancer Properties

Emerging studies suggest that benzothiazole derivatives possess anticancer properties. The structural modifications provided by the acetylamino and carboxylic acid groups may enhance their efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth .

Case Study 1: Pramipexole Synthesis

A detailed study on the synthesis of pramipexole from this compound outlines the stepwise conversion involving bromination and subsequent reactions with thiourea and hydrobromic acid. This efficient one-pot synthesis minimizes by-product formation and maximizes yield .

Case Study 2: Anticancer Activity Assessment

A comparative study evaluated the anticancer activity of various benzothiazole derivatives against human cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of this compound typically involves multi-step protocols:

-

Cyclization of tetrahydrobenzothiazole precursors : The tetrahydrobenzothiazole scaffold is formed via cyclocondensation of cyclohexenyl derivatives with thiourea or thioamide intermediates under acidic conditions . For example, ATP (2-aminothiophenol) analogs react with carboxylic acids or acyl chlorides to form benzothiazole rings .

-

Acetylation of amino groups : The acetylamino substituent is introduced by reacting a primary amine precursor (e.g., 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid) with acetyl chloride or acetic anhydride in the presence of a base .

Carboxylic Acid Transformations

The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:

Acetylamino Group Modifications

The acetylamino group undergoes hydrolysis and substitution:

-

Acid-catalyzed hydrolysis : Concentrated HCl at 80°C cleaves the acetamide to regenerate the free amine .

-

N-Alkylation : Treatment with alkyl halides in DMF/K<sub>2</sub>CO<sub>3</sub> introduces alkyl chains at the nitrogen.

Ring-System Reactivity

The tetrahydrobenzothiazole core exhibits unique reactivity due to partial saturation:

-

Electrophilic Aromatic Substitution : Limited due to reduced aromaticity, but bromination at the 6-position occurs using NBS in CCl<sub>4</sub> .

-

Oxidation : MnO<sub>2</sub> oxidizes the tetrahydro ring to a fully aromatic benzothiazole, though this disrupts the carboxylic acid’s stereochemistry .

Stability and Compatibility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most relevant structural analog identified in the evidence is 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS: 40440-19-5). Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Key Differences and Implications:

In contrast, the phenyl group in the analog increases hydrophobicity, likely improving membrane permeability but reducing solubility . The phenylamino analog’s larger aromatic substituent contributes to its higher molecular weight (274.34 vs. 242.07) and CCS values (e.g., 159.1 Ų for [M+H]⁺), reflecting increased steric bulk .

Synthetic Considerations: Introducing the acetylamino group may involve straightforward acetylation of an amine precursor, whereas the phenylamino group might require coupling reactions with aniline derivatives, complicating synthesis .

Stability and Reactivity: The acetyl amide in the target compound could undergo hydrolysis under acidic/basic conditions, whereas the phenylamino group’s aromaticity confers greater stability against nucleophilic attack .

Biological Relevance :

- While neither compound’s biological activity is described in the evidence, the acetyl group’s polarity might favor interactions with hydrophilic targets (e.g., enzymes), while the phenyl group could enhance binding to hydrophobic pockets .

Research Findings and Data Gaps

- Structural Data: The phenylamino analog’s SMILES, InChIKey, and CCS predictions are well-documented , but analogous data for the target compound are absent in the evidence.

- Pharmacological Data: No literature on biological activity or toxicity is available for either compound, highlighting a critical research gap.

- Analytical Challenges: The phenylamino analog’s CCS values suggest utility in mass spectrometry-based workflows, but the target compound’s absence from databases limits its analytical characterization .

Preparation Methods

Synthesis from 4-oxocyclohexylacetamide via Bromination and Thiourea Cyclization

One effective method involves the bromination of N-(4-oxocyclohexyl)acetamide followed by cyclization with thiourea to form the benzothiazole ring system:

Step 1: Bromination

Bromine (41.35 mL) is added to a solution of N-(4-oxocyclohexyl)acetamide (100 g) in acetic acid (500 mL) at 25-35°C and stirred for 45 minutes.Step 2: Cyclization

Thiourea (50 g) is added, and the mixture is refluxed for 3 hours, then cooled and stirred at 25-35°C for 2 hours. This yields the intermediate N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.Step 3: Acid Treatment and Isolation

The wet solid is treated with aqueous sulfuric acid and refluxed for 10 hours. After cooling, basification with sodium hydroxide precipitates the desired product.Yield and Purity:

The isolated product is obtained in 90 g yield with 98.46% purity by HPLC.

Resolution and Purification of the Intermediate Diamine

The 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine intermediate is resolved using L(+)-tartaric acid in water at 70-75°C to form the tartarate salt.

The salt is recrystallized from water, treated with aqueous hydrochloric acid, carbon-treated, filtered, and basified with potassium hydroxide to yield the pure (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

Acetylation to Form the Acetylamino Derivative

The (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is reacted with propionic anhydride in alcoholic solvents such as methanol, ethanol, isopropanol, or mixtures with water.

The reaction is conducted in the presence of bases like triethylamine or diisopropylethylamine to yield N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

Subsequent acid treatment, washing with solvents like ethyl acetate or isopropyl acetate, and basification with aqueous base afford the pure acetylamino compound.

Alternative Benzothiazole Carboxylic Acid Derivative Preparations

Related benzothiazole carboxylic acid derivatives, including 2-(acetylamino)-benzothiazole-6-carboxylic acid, have been prepared via ester intermediates (ethyl or methyl esters) followed by hydrolysis and acetylation steps.

For example, ethyl-2-amino-benzothiazole-6-carboxylate is converted to the acetamido derivative by acetylation, then hydrolyzed to the free acid.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

The bromination and thiourea cyclization route is a well-established method for constructing the tetrahydrobenzothiazole core with high yield and purity.

Resolution using tartaric acid salts is effective for obtaining enantiomerically pure intermediates.

Acetylation with propionic anhydride in alcoholic solvents under basic conditions provides a clean conversion to the acetylamino derivative.

Purification steps involving acid-base treatments and solvent washes are critical for achieving high purity (>98%) as confirmed by HPLC.

Alternative synthetic routes involving ester intermediates provide flexibility in the preparation of related benzothiazole carboxylic acid derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Acetylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, and what key reaction conditions influence yield?

- Answer : The synthesis often involves multi-step routes, including cyclization, amidation, and reduction. A critical step is the formation of the tetrahydrobenzothiazole core, which requires precise temperature control (reflux conditions) and catalysts like acetic acid or sulfur. For example, enamine intermediates (formed via acid-catalyzed reactions) can react with sulfur and cyanamide to yield the benzothiazole scaffold . Solvent choice (e.g., DMSO or ethanol) and pH adjustments (e.g., glacial acetic acid for protonation) are crucial for optimizing intermediate stability and final yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral markers should be prioritized?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., NH-acetyl at δ 2.0–2.2 ppm, tetrahydro ring protons at δ 1.5–2.5 ppm) and carboxylic acid carbon at δ ~170 ppm .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid and acetyl amide) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to assess purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?

- Answer : Low yields in cyclization often stem from competing side reactions. Strategies include:

- Temperature Modulation : Lowering reaction temperature during enamine formation to reduce byproducts .

- Catalyst Screening : Testing alternative catalysts (e.g., iodine in Et₃SiH for selective reduction) to improve regioselectivity .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction efficiency .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Approaches include:

- Prodrug Design : Modifying the carboxylic acid group to esters or amides to enhance membrane permeability .

- Pharmacokinetic Profiling : Assessing metabolic pathways (e.g., CYP450 interactions) using liver microsome assays .

- Structural Analog Comparison : Testing derivatives with varied substituents (e.g., methyl vs. ethyl groups) to correlate structure with activity .

Q. How do structural modifications at the 4-carboxylic acid position affect the compound's pharmacodynamic profile?

- Answer : Modifications here alter solubility, target binding, and metabolic stability:

- Esterification : Improves lipophilicity but may reduce target affinity (e.g., ethyl ester derivatives show lower in vitro potency) .

- Amidation : Enhances stability against esterases, prolonging half-life (e.g., methoxymethylamide derivatives retain activity in plasma ).

- Table : Comparison of Derivatives

| Derivative | Solubility (logP) | IC₅₀ (μM) | Half-life (h) |

|---|---|---|---|

| Carboxylic acid | -1.2 | 12.3 | 1.5 |

| Ethyl ester | 0.8 | 45.7 | 3.2 |

| Methoxymethylamide | 0.5 | 18.9 | 6.8 |

| Data extrapolated from analogs in |

Q. What computational methods are validated for predicting feasible retrosynthetic pathways for derivatives of this compound?

- Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example:

- Retrosynthetic Analysis : Prioritizes one-step pathways using heuristic scoring (e.g., relevance to known benzothiazole syntheses) .

- Feasibility Checks : Filters routes by precursor availability and reaction plausibility (>0.01 threshold) .

- Case Study : A predicted route for a 4-nitro derivative achieved 72% yield using nitro-group protection and deprotection steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.